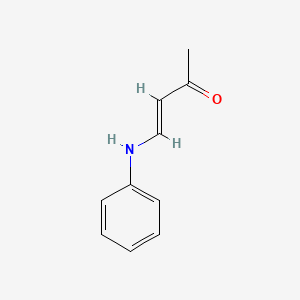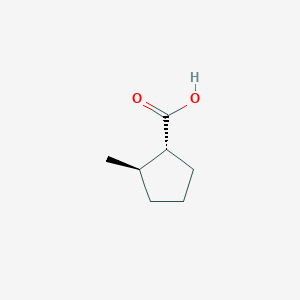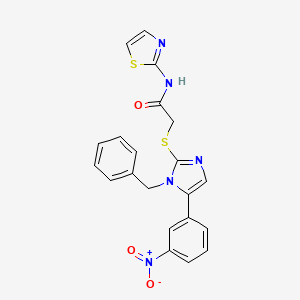
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate is an organic compound with the molecular formula C17H18O5S3 and a molecular weight of 398.517 g/mol This compound is characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group, which is further connected to a 2,5-dimethoxybenzenesulfonate moiety
准备方法
The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate typically involves the following steps:
Formation of the 1,3-dithiolan ring: This can be achieved through the reaction of a suitable dithiol with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the phenyl group: The 1,3-dithiolan ring is then coupled with a phenyl group using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.
Introduction of the 2,5-dimethoxybenzenesulfonate moiety: This step involves the sulfonation of the phenyl group with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
化学反应分析
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 1,3-dithiolan ring may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学研究应用
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: The compound may be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The 1,3-dithiolan ring can act as a nucleophile, participating in various chemical reactions with electrophilic species. The phenyl group and the 2,5-dimethoxybenzenesulfonate moiety can also interact with biological molecules, such as proteins and enzymes, through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions .
相似化合物的比较
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethoxybenzenesulfonate can be compared with other similar compounds, such as:
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dichlorobenzenesulfonate: This compound has a similar structure but with chlorine atoms instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dimethylbenzenesulfonate: This compound has methyl groups instead of methoxy groups on the benzene ring.
4-(1,3-Dithiolan-2-yl)phenyl 2,5-dihydroxybenzenesulfonate: This compound has hydroxyl groups instead of methoxy groups on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
[4-(1,3-dithiolan-2-yl)phenyl] 2,5-dimethoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5S3/c1-20-14-7-8-15(21-2)16(11-14)25(18,19)22-13-5-3-12(4-6-13)17-23-9-10-24-17/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQJHDUXKOKOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)C3SCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2696062.png)


![2-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2696067.png)




![6-Bromo-2-[(4-chlorophenyl)methyl]-3-(methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2696078.png)
![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)
![N-(4-butoxyphenyl)-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B2696082.png)
![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)

![(3-Chloro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2696085.png)
